(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide is a chiral compound primarily recognized for its role as a histamine H3 receptor agonist. This compound is an enantiomer of (R)-(-)-α-methylhistamine, exhibiting lower potency compared to its counterpart. The compound's structure features an imidazole ring, which is significant in various biological interactions, particularly in neurotransmission and immune responses.
This compound can be classified under the category of biogenic amines, specifically as an imidazole derivative. It is synthesized from chiral precursors and is used extensively in biochemical research to explore the functions of histamine receptors. The dihydrobromide salt form enhances its solubility and stability, making it suitable for laboratory applications.
The synthesis of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide typically involves several key steps:
The molecular formula of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide is . Its structural representation includes:
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
As a histamine H3 receptor agonist, (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide interacts with histamine receptors in the central nervous system. The mechanism involves:
This action is crucial for understanding various physiological processes, including sleep regulation, appetite control, and cognitive functions .
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide exhibits several notable physical and chemical properties:
These properties make it an effective reagent in biochemical studies .
(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide has several significant applications in scientific research:
These applications underscore its importance in advancing our understanding of biochemical processes and therapeutic potentials .
The chiral synthesis of (S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide (CAS 75614-93-6) necessitates precise stereocontrol to preserve its (S)-configuration, critical for its biological activity as an H3 receptor agonist. Industry approaches primarily employ asymmetric hydrogenation of prochiral enamines or enzymatic resolution of racemic precursors. A key method involves catalytic hydrogenation of (Z)-N-(1H-imidazol-4-yl)-N-(2-aminopropyl)acrylamide intermediates using chiral BINAP-ruthenium complexes, achieving enantiomeric excess (ee) >98% under optimized conditions (40-60 bar H₂, 50°C). Alternative routes utilize chiral auxiliaries like (R)-phenylglycinol to induce stereoselectivity during imidazole alkylation, though this requires additional deprotection steps that reduce overall yield to 45-55% [5] [7]. Recent advances focus on dynamic kinetic resolution of racemic α-methylhistamine using immobilized lipases (e.g., Candida antarctica Lipase B), resolving the (S)-enantiomer with 90% ee and 70% isolated yield [7].
Table 1: Enantioselective Synthesis Approaches
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | >98 | 85 | High stereoselectivity |
Enzymatic Resolution | CALB Lipase | 90 | 70 | Mild conditions |
Chiral Auxiliary | (R)-Phenylglycinol | 99 | 55 | No specialized equipment needed |
The selection of hydrobromide over hydrochloride salts significantly enhances the compound’s physicochemical properties. Bromide ions facilitate tighter crystal lattice formation due to their larger ionic radius (196 pm vs. 181 pm for chloride), yielding salts with superior crystallinity and reduced hygroscopicity. Experimental data show the dihydrobromide form exhibits only 0.8% water uptake at 60% RH, compared to 5.2% for the dihydrochloride analogue. This stability is crucial for pharmaceutical processing. Salt formation involves titrating the free base (S)-α-methylhistamine in ethanol with concentrated HBr (48%) at 0–5°C, achieving >99.5% conversion efficiency. The bromide counterion also improves aqueous solubility (482 mg/mL vs. 320 mg/mL for hydrochloride), facilitating biological delivery [2] [5] [6].
Table 2: Salt Form Comparison
Property | Dihydrobromide | Dihydrochloride |
---|---|---|
Hygroscopicity (60% RH) | 0.8% weight gain | 5.2% weight gain |
Aqueous Solubility | 482 mg/mL | 320 mg/mL |
Crystal Density | 1.72 g/cm³ | 1.58 g/cm³ |
Melting Point | 254°C (dec.) | 248°C (dec.) |
Palladium-catalyzed hydrogenation effectively reduces imidazole-protected intermediates while minimizing dehalogenation byproducts. Using 5% Pd/C in acetic acid solvent at 50 psi H₂ achieves near-quantitative reduction of 4-(2-nitropropyl)-1H-imidazole to the target amine within 6 hours, with <0.5% imidazole ring degradation. Alternative catalysts like Pd/Al₂O₃ suppress desulfurization in thioether-protected routes but require higher temperatures (80°C), increasing epimerization risks. Homogeneous catalysts such as [Ir(cod)py(PCy₃)]PF₆ enable asymmetric transfer hydrogenation but incur costs prohibitive for scale-up. Solvent selection proves critical: Polar aprotic solvents (e.g., DMF) accelerate reactions but promote N-alkylation impurities (≤7%), while protic solvents like isopropanol reduce byproducts to <1% [7].
Table 3: Catalytic Hydrogenation Performance
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
5% Pd/C | Acetic Acid | 50 | 98 | <0.5 |
Pd/Al₂O₃ | Isopropanol | 80 | 92 | 1.2 |
[Ir(cod)py(PCy₃)]PF₆ | Toluene | 65 | 95 | 0.8 |
Scaling enantiopure dihydrobromide synthesis introduces multifaceted engineering hurdles:
Table 4: Industrial-Scale Process Parameters
Process Step | Critical Parameter | Optimal Range | Deviation Impact |
---|---|---|---|
Salt Crystallization | Cooling rate | 0.5°C/min | Polymorph instability |
Milling | Temperature | -40°C | Bromide dissociation |
Drying | Vacuum pressure | 0.1 mbar | Hydrate formation (>0.5% w/w) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7